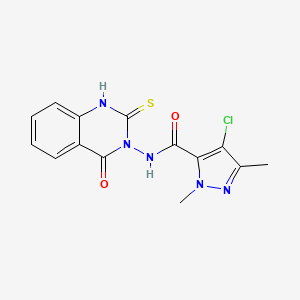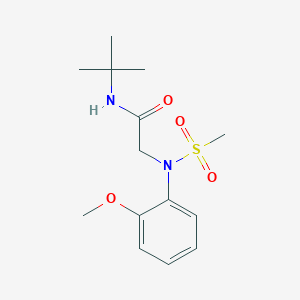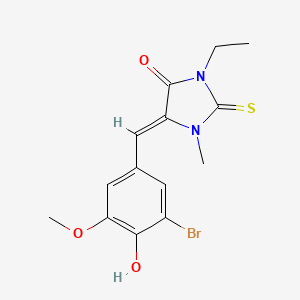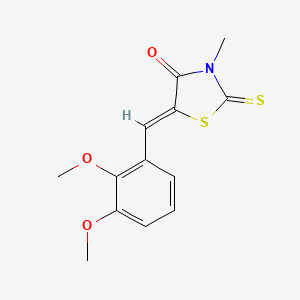![molecular formula C22H22O3 B4763514 7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B4763514.png)
7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one
Descripción general
Descripción
7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as flavokawain A, is a naturally occurring chalcone found in the kava plant (Piper methysticum). This compound has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one A is not fully understood, but it is thought to involve the modulation of various signaling pathways. It has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle progression and apoptosis. Additionally, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Flavokawain A has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Flavokawain A has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Additionally, it exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one A in lab experiments is that it is a naturally occurring compound, which may make it more biocompatible than synthetic compounds. Additionally, it has been shown to have a relatively low toxicity profile in vitro. However, one limitation is that 7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one A is not very soluble in water, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for research on 7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one A. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in animal models and to investigate its potential use in combination with other anticancer drugs. Another area of interest is its antimicrobial activity, which may have applications in the development of new antibiotics. Additionally, more research is needed to fully understand the mechanism of action of 7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one A and to identify its molecular targets.
Aplicaciones Científicas De Investigación
Flavokawain A has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Flavokawain A also exhibits antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
7-methyl-5-[(E)-3-phenylprop-2-enoxy]-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-3-8-18-15-21(23)25-20-14-16(2)13-19(22(18)20)24-12-7-11-17-9-5-4-6-10-17/h4-7,9-11,13-15H,3,8,12H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJPOBCLCHJXED-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4763438.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4763443.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)
![N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4763464.png)
![(4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4763478.png)

![isopropyl {[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B4763491.png)




![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4763510.png)